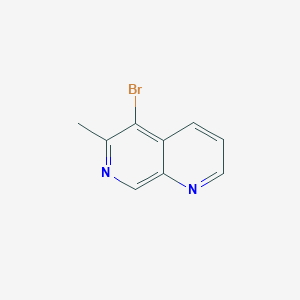

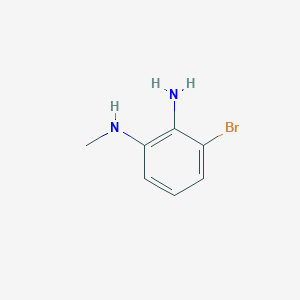

5-Bromo-6-methyl-1,7-naphthyridine

Vue d'ensemble

Description

5-Bromo-6-methyl-1,7-naphthyridine is a chemical compound with the molecular formula C9H7BrN2 . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of 1,6-naphthyridines, which includes 5-Bromo-6-methyl-1,7-naphthyridine, has been a topic of interest in recent years. Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .Molecular Structure Analysis

The molecular structure of 5-Bromo-6-methyl-1,7-naphthyridine is characterized by the presence of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Chemical Reactions Analysis

The chemical reactions involving 1,6-naphthyridines have been studied extensively. These compounds show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

5-Bromo-6-methyl-1,7-naphthyridine: serves as a key intermediate in the synthesis of complex heterocyclic compounds. Its bromine atom is a reactive site that can undergo various cross-coupling reactions, enabling the formation of diverse heterocyclic structures that are prevalent in many pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for its potential biological activities. Derivatives of naphthyridines, including the 1,7-isomer, have been studied for their pharmacological properties, such as anticancer, antiviral, and antimicrobial activities .

Anticancer Research

Specifically, in anticancer research, 5-Bromo-6-methyl-1,7-naphthyridine derivatives are explored for their ability to inhibit the growth of cancer cells. The bromine substituent can be modified to enhance the compound’s interaction with biological targets, potentially leading to new cancer therapies .

Development of Diagnostic Agents

The unique structure of 5-Bromo-6-methyl-1,7-naphthyridine makes it suitable for the development of diagnostic agents. Its derivatives can be tagged with imaging agents, aiding in the visualization of cellular processes and disease states .

Agricultural Chemicals

In the field of agriculture, naphthyridine derivatives are investigated for their use as pesticides and herbicides. The structural versatility of 5-Bromo-6-methyl-1,7-naphthyridine allows for the synthesis of compounds that can target specific pests or weeds without harming crops .

Photophysical Applications

Due to its electronic properties, 5-Bromo-6-methyl-1,7-naphthyridine can be employed in photophysical applications. It can be used in the design of organic light-emitting diodes (OLEDs) or as a component in photovoltaic cells to harness solar energy .

Material Science

In material science, this compound’s derivatives can contribute to the creation of novel materials with specific electronic or mechanical properties. Its ability to form stable metal complexes is particularly valuable in creating materials for electronic devices .

Chemical Education and Research

Lastly, 5-Bromo-6-methyl-1,7-naphthyridine is used in chemical education and research as a model compound to teach and study the reactivity of brominated heterocycles. It provides a practical example of nucleophilic substitution reactions and the principles of green chemistry .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

5-Bromo-6-methyl-1,7-naphthyridine is a pharmacologically active compound with a variety of applications Similar compounds, such as 1,6-naphthyridines, have been found to exhibit anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

It is known that naphthyridines interact with their targets to exert their effects . For instance, some naphthyridines have been found to inhibit certain types of cancer, renal carcinoma, colon cancer, and melanoma .

Biochemical Pathways

Naphthyridines in general have been found to have a wide range of biological applications, suggesting that they may affect multiple biochemical pathways .

Result of Action

Naphthyridines in general have been found to have a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .

Propriétés

IUPAC Name |

5-bromo-6-methyl-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-9(10)7-3-2-4-11-8(7)5-12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXKPXRIFYUDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(=C1Br)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1439121.png)

![N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439129.png)

![[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol](/img/structure/B1439132.png)

![tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B1439133.png)

![5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1439135.png)

![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1439136.png)

![2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1439142.png)